11,13-Octadecadienoic acid, (11E,13E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13-Octadecadienoic acid, (11E,13E)- is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two conjugated double bonds at the 11th and 13th positions in the carbon chain, both in the trans configuration (E).
Preparation Methods
Synthetic Routes and Reaction Conditions
11,13-Octadecadienoic acid, (11E,13E)- can be synthesized through the isomerization of linoleic acid. This process involves the use of catalysts such as alkali metals or their hydroxides under controlled temperature and pressure conditions. The reaction typically proceeds via a conjugated diene intermediate, which is then converted to the desired trans,trans-diene product .
Industrial Production Methods
Industrial production of 11,13-Octadecadienoic acid, (11E,13E)- often involves the extraction and purification from natural sources such as plant oils. For example, it can be obtained from the seed oils of plants like bitter gourd and tung oil, where it is present in significant amounts. The extraction process includes steps like solvent extraction, distillation, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
11,13-Octadecadienoic acid, (11E,13E)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxygen or other oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated fatty acids.
Substitution: The carboxyl group of the acid can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
11,13-Octadecadienoic acid, (11E,13E)- has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studies have shown its role in modulating lipid metabolism and its potential anti-inflammatory properties.
Medicine: Research indicates its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of biodegradable polymers and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 11,13-Octadecadienoic acid, (11E,13E)- involves its interaction with cellular lipid membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases. Additionally, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
α-Eleostearic acid: A conjugated polyunsaturated fatty acid with three double bonds at the 9th, 11th, and 13th positions.
9,11,13-Octadecatrienoic acid: Another polyunsaturated fatty acid with three conjugated double bonds.
Uniqueness
11,13-Octadecadienoic acid, (11E,13E)- is unique due to its specific double bond configuration (trans,trans) and its ability to modulate specific biological pathways, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(11E,13E)-octadeca-11,13-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-8H,2-4,9-17H2,1H3,(H,19,20)/b6-5+,8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFMXQLVWUGIPI-BSWSSELBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/CCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.